molecular formula C14H20ClNO2 B4279056 N-(sec-butyl)-2-(4-chloro-3-methylphenoxy)propanamide

N-(sec-butyl)-2-(4-chloro-3-methylphenoxy)propanamide

Cat. No. B4279056
M. Wt: 269.77 g/mol
InChI Key: AZQYZYJOSHYVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-2-(4-chloro-3-methylphenoxy)propanamide is a chemical compound that belongs to the class of herbicides. It is commonly known as 'Butachlor' and is widely used in agriculture to control weeds in rice fields. Butachlor is a pre-emergent herbicide that inhibits the growth of weeds by interfering with the biosynthesis of fatty acids in the target plants.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-2-(4-chloro-3-methylphenoxy)propanamide involves the inhibition of the biosynthesis of fatty acids in the target plants. Butachlor inhibits the activity of the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids. This results in the accumulation of malonyl-CoA, which inhibits the activity of the enzyme fatty acid synthase, leading to the inhibition of fatty acid biosynthesis.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-(4-chloro-3-methylphenoxy)propanamide has been shown to have both biochemical and physiological effects on plants. It inhibits the growth of weeds by interfering with the biosynthesis of fatty acids, which are essential for plant growth and development. Butachlor also affects the physiological processes of plants, such as photosynthesis and respiration, leading to the death of the target plants.

Advantages and Limitations for Lab Experiments

N-(sec-butyl)-2-(4-chloro-3-methylphenoxy)propanamide has several advantages for lab experiments. It is a widely used herbicide, and its mode of action is well understood. This makes it a useful tool for studying the biosynthesis of fatty acids in plants. However, the use of N-(sec-butyl)-2-(4-chloro-3-methylphenoxy)propanamide in lab experiments is limited by its toxicity and potential environmental impact.

Future Directions

There are several future directions for the study of N-(sec-butyl)-2-(4-chloro-3-methylphenoxy)propanamide. One area of research is the development of new herbicides that are more effective and have less environmental impact. Another area of research is the study of the biosynthesis of fatty acids in plants, which could lead to the development of new crop varieties with improved yield and quality. Finally, the potential use of N-(sec-butyl)-2-(4-chloro-3-methylphenoxy)propanamide in other crops and for other purposes such as biofuels could also be explored.
Conclusion:
In conclusion, N-(sec-butyl)-2-(4-chloro-3-methylphenoxy)propanamide is a widely used herbicide that inhibits the growth of weeds by interfering with the biosynthesis of fatty acids. Its mechanism of action is well understood, and it has been extensively studied for its herbicidal properties. However, the use of N-(sec-butyl)-2-(4-chloro-3-methylphenoxy)propanamide is limited by its toxicity and potential environmental impact. There are several future directions for the study of this compound, including the development of new herbicides and the study of the biosynthesis of fatty acids in plants.

Scientific Research Applications

N-(sec-butyl)-2-(4-chloro-3-methylphenoxy)propanamide has been extensively studied for its herbicidal properties. It is used to control weeds in rice fields, and its effectiveness has been demonstrated in several studies. Butachlor has also been studied for its potential use in other crops such as corn, soybean, and cotton.

properties

IUPAC Name

N-butan-2-yl-2-(4-chloro-3-methylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c1-5-10(3)16-14(17)11(4)18-12-6-7-13(15)9(2)8-12/h6-8,10-11H,5H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQYZYJOSHYVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(C)OC1=CC(=C(C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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